molecular formula C47H69N13O8 B1495148 Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 CAS No. 121432-21-1

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

Cat. No. B1495148
CAS RN: 121432-21-1
M. Wt: 944.1 g/mol
InChI Key: LZCZGBCZVOUXDC-VIZOZCGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is a peptide that has been found to be a selective gastrin-releasing peptide receptor (GRPR) antagonist . GRPR proteins are highly overexpressed in several human tumors, including prostate cancer .


Synthesis Analysis

The peptide has been synthesized and used in various studies. For instance, it has been radiolabeled with 68Ga for positron emission tomography (PET) imaging .


Molecular Structure Analysis

The peptide is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .


Chemical Reactions Analysis

The peptide can be radiolabeled with 68Ga for use in PET imaging . This involves a chemical reaction with the peptide and the radioisotope.


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 859.97 . It is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .

Scientific Research Applications

  • Copper Binding in Amyloid Precursor Protein Fragments
    The peptide fragments APP(145-155) and APP(145-157), which include sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, have been studied for their copper(II) binding features. Research by Valensin et al. (2004) highlights the involvement of imidazole rings of His residues in metal coordination, which could be critical for understanding the redox cycling between Cu(II) and Cu(I) by soluble amyloid precursor protein (APP) (Valensin et al., 2004).

  • Structural Propensities in Polyalanine-Based Peptides
    Han and Wu (2007) conducted a molecular dynamics study of polyalanine-based peptides, which include sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. Their research focuses on the thermodynamic parameters and helical propensities of these peptides, providing insights into the structural behavior of such sequences in different environments (Han & Wu, 2007).

  • Synthesis and Conformational Properties of Aza-peptides
    The study by Boeglin and Lubell (2005) on aza-peptides, where the alpha-carbon of amino acid residues is replaced with a nitrogen atom, involves sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. They explore the synthesis of these peptides and their propensity to adopt beta-turn conformations, contributing to our understanding of peptide structure and function (Boeglin & Lubell, 2005).

  • Lipid Interactions of Amphipathic Helixes
    Mishra et al. (1994) investigated the interactions of peptide analogs of the class A amphipathic helix with lipids. Their study, involving sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, sheds light on the role of hydrocarbon side chains and the importance of interfacial charge in lipid affinity of class A amphipathic helixes (Mishra et al., 1994).

  • Structural Studies on Fibrinogen-like Peptides
    Ni et al. (1989) conducted high-resolution NMR studies on fibrinogen-like peptides in solution, examining the structural impact of mutations in peptides with sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. This research provides insights into the structural basis of bleeding disorders caused by specific mutations in fibrinogen (Ni et al., 1989).

Mechanism of Action

The peptide acts as a selective GRPR antagonist . GRPR proteins are highly overexpressed in several human tumors, including prostate cancer . By binding to these receptors, the peptide can be used to target these tumors for imaging or therapy .

Safety and Hazards

As with any substance, care should be taken when handling the peptide. Specific safety and hazard information would depend on the specific use and handling procedures .

Future Directions

The peptide has potential for use in the imaging and treatment of certain types of cancer, such as prostate cancer . Future research may focus on further exploring these applications, as well as potential others .

properties

IUPAC Name

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H69N13O8/c1-21(2)11-34(46(54)67)60-47(68)31(14-27-18-56-20-59-27)39(51)35(62)15-32(48)45(66)36(22(3)4)41(53)42(63)23(5)37(49)43(64)29(12-25-16-57-33-10-8-7-9-28(25)33)40(52)44(65)30(38(50)24(6)61)13-26-17-55-19-58-26/h7-10,16-23,29-32,34,36-41,57H,11-15,48-53H2,1-6H3,(H2,54,67)(H,55,58)(H,56,59)(H,60,68)/t23-,29-,30-,31-,32?,34-,36-,37?,38?,39?,40?,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZGBCZVOUXDC-VIZOZCGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)C(C(=O)CC(C(=O)C(C(C)C)C(C(=O)C(C)C(C(=O)C(CC2=CNC3=CC=CC=C32)C(C(=O)C(CC4=CN=CN4)C(C(=O)C)N)N)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C(=O)[C@@H](CC1=CNC2=CC=CC=C21)C(C(=O)[C@@H](CC3=CN=CN3)C(C(=O)C)N)N)N)C(=O)C([C@H](C(C)C)C(=O)C(CC(=O)C([C@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H69N13O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
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